4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing three heteroatoms: two nitrogen atoms and one sulfur atom This specific compound is characterized by the presence of a benzoic acid moiety linked to a thiadiazole ring via a thioether linkage
Preparation Methods
The synthesis of 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol: This intermediate can be prepared by reacting methyl hydrazinecarbodithioate with hydrazinecarbothioamide in the presence of a suitable base.
Formation of the thioether linkage: The 5-methyl-1,3,4-thiadiazole-2-thiol is then reacted with a benzylic halide, such as benzyl chloride, to form the thioether linkage.
Introduction of the benzoic acid moiety: The resulting intermediate is further reacted with a suitable benzoic acid derivative to introduce the benzoic acid moiety, yielding the final product
Chemical Reactions Analysis
4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiadiazole ring or the benzoic acid moiety.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Thiadiazole derivatives, including this compound, have shown antimicrobial, antifungal, and anticancer activities. They are being investigated for their potential use as therapeutic agents.
Medicine: The compound has been evaluated for its potential as an anti-inflammatory and analgesic agent. It is also being studied for its potential use in the treatment of neurological disorders.
Industry: Thiadiazole derivatives are used in the development of dyes, agrochemicals, and materials with specific properties
Mechanism of Action
The mechanism of action of 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase, leading to anti-inflammatory effects. It can also interact with DNA and proteins, resulting in antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid can be compared with other thiadiazole derivatives, such as:
5-methyl-1,3,4-thiadiazole-2-thiol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound has a similar thiadiazole ring structure but differs in the substituents attached to the ring.
N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine: This compound contains both a thiadiazole and a thiazole ring, making it structurally related to this compound
Properties
IUPAC Name |
4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-7-12-13-11(17-7)16-6-8-2-4-9(5-3-8)10(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXGETYLQOEMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.